3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic acid
Overview
Description
3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic acid is an organic compound with the molecular formula C8H10O4 and a molecular weight of 170.16 g/mol. It is characterized by a cyclohexene ring substituted with a methoxy group, a ketone, and a carboxylic acid group. This compound is used as a building block in various chemical syntheses and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methoxycyclohexanone with a carboxylating agent under acidic or basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process may involve the use of catalysts to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted cyclohexene derivatives.
Scientific Research Applications
3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-5-oxocyclohex-3-ene-1-carboxylic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
3-Oxocyclohex-1-ene-1-carboxylic acid: Lacks the methoxy group, making it less versatile in certain reactions.
Uniqueness
3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic acid is unique due to its combination of functional groups, which allows for a wide range of chemical modifications and applications. The presence of the methoxy group enhances its reactivity and potential for derivatization compared to similar compounds.
Biological Activity
3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic acid is a compound of increasing interest in biological research due to its diverse applications and potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features a methoxy group, a carbonyl group, and a carboxylic acid functional group, contributing to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. It acts as a ligand for specific enzymes and receptors, modulating their activity through:
- Signal Transduction : Influencing cellular signaling pathways.
- Metabolic Processes : Participating in metabolic regulation.
- Gene Expression Regulation : Affecting the transcriptional activity of certain genes.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
- Antioxidant Activity : The compound exhibits properties that help mitigate oxidative stress by scavenging free radicals.
- Anti-inflammatory Effects : It has been shown to reduce inflammation markers in various biological models.
- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines.
Study 1: Antioxidant Properties
A study investigated the antioxidant capacity of this compound using various assays (DPPH, ABTS). Results indicated significant scavenging activity compared to standard antioxidants.
Assay Type | IC50 (µM) | Control (Vitamin C) |
---|---|---|
DPPH | 25 | 15 |
ABTS | 20 | 10 |
Study 2: Cytotoxicity in Cancer Cells
In vitro experiments evaluated the cytotoxic effects on B16 melanoma cells. The compound demonstrated submicromolar cytotoxicity, indicating potential for further development as an anticancer agent.
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
1 | 80 |
10 | 50 |
100 | 20 |
Comparison with Similar Compounds
When compared to structurally similar compounds, such as 3-Hydroxy-5-oxocyclohex-3-ene-1-carboxylic acid, the presence of the methoxy group in this compound enhances its reactivity and biological potential.
Compound | Key Features | Biological Activity |
---|---|---|
This compound | Methoxy group enhances reactivity | Antioxidant, Cytotoxic |
3-Hydroxy-5-oxocyclohex-3-ene-1-carboxylic acid | Hydroxyl group instead of methoxy | Limited reactivity |
Properties
IUPAC Name |
3-methoxy-5-oxocyclohex-3-ene-1-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c1-12-7-3-5(8(10)11)2-6(9)4-7/h4-5H,2-3H2,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKHQMEKQAGIFLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)CC(C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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